N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also contains a nitrophenyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include determining its melting point, and analyzing its NMR, UV, IR, and mass spectral data .Scientific Research Applications
Dopamine Receptor Agonist
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide shows potential as a prejunctional dopamine receptor agonist. In research, it inhibited the constrictor response to electrical stimulation in rabbit ear arteries, suggesting potential applications in neurological and cardiovascular research (Gallagher et al., 1985).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Compounds containing a similar structure have shown anticancer, anti-inflammatory, and analgesic activities in studies. Such properties are particularly relevant in the development of new therapeutic agents for treating cancer, inflammation, and pain (Rani et al., 2014).
Synthesis in Drug Development
- The synthesis and characterization of this compound and its derivatives are integral to drug development, particularly for antimalarial drugs. Its chemoselective monoacetylation plays a crucial role in the natural synthesis of these drugs (Magadum & Yadav, 2018).
Non-Linear Optical Material
- This compound is also explored as an organic non-linear optical material, which has applications in photonics and telecommunications. Its crystallization and molecular structure are of particular interest in the study of optical materials (Mahalakshmi et al., 2002).
Cytotoxic and Antiallergic Properties
- Derivatives of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide have been studied for their cytotoxic and antiallergic properties. This research is particularly relevant in the development of new treatments for allergies and cancer (Modi et al., 2011; Menciu et al., 1999).
Molecular Docking Analysis
- The compound's structure has been analyzed through molecular docking studies, which helps in understanding its interaction with biological targets. This is crucial in drug design and development for various diseases (Sharma et al., 2018).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(11-13-5-7-15(8-6-13)21(23)24)19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,20H,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDMYMKUAGGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.